[4-(diphenylmethyl)piperazin-1-yl](pyridin-4-yl)methanone
Description
4-(Diphenylmethyl)piperazin-1-ylmethanone is a piperazine-based compound featuring a diphenylmethyl group at the piperazine nitrogen and a pyridin-4-yl ketone moiety. This scaffold is of interest in medicinal chemistry due to its structural versatility, which allows for modulation of physicochemical properties and receptor interactions.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(21-11-13-24-14-12-21)26-17-15-25(16-18-26)22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,22H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPHCTYNFIWUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361028 | |
| Record name | CBMicro_024070 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5553-50-4 | |
| Record name | CBMicro_024070 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diphenylmethyl)piperazin-1-ylmethanone typically involves the reaction of diphenylmethylpiperazine with a pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Key Reaction Mechanisms
Reactivity Profile
The compound participates in reactions typical of amides and piperazine derivatives:
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Hydrolysis : Under acidic or basic conditions, the methanone group may hydrolyze to form carboxylic acids or amines.
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Alkylation/Acylation : The piperazine nitrogen can undergo further substitution, e.g., with alkyl halides or acylating agents.
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Oxidation : Sensitive to strong oxidizing agents, potentially leading to degradation of the pyridine ring .
Critical Reaction Conditions
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Temperature : Synthesis steps often require reflux conditions (e.g., ethanol or DMF at 60–100°C) .
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Catalysts : Acidic conditions (e.g., H2SO4) or coupling agents (e.g., DCC) may accelerate condensation .
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Solvents : Polar aprotic solvents like DMF or ethanol are typically used to stabilize intermediates .
Physical and Chemical Stability
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Reactivity : Stable under standard laboratory conditions but susceptible to hydrolysis in aqueous environments.
Pharmacological Relevance
While the primary focus is on chemical reactivity, the compound’s structure suggests potential biological activity. Piperazine derivatives are known for interactions with neurotransmitter systems, and the pyridin-4-yl group may enhance binding to specific receptors.
Analytical Characterization
Scientific Research Applications
Antiviral Agents
Research has indicated that piperazine derivatives, including 4-(diphenylmethyl)piperazin-1-ylmethanone, exhibit antiviral properties. A study highlighted its potential in treating viral infections by inhibiting viral replication mechanisms. The compound's ability to interfere with viral entry into host cells suggests it could be developed into a therapeutic agent against various viral pathogens .
Antineoplastic Activity
The compound has shown promise as an antineoplastic agent. Its structural analogs have been evaluated for their efficacy against different cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapies .
Neurological Disorders
Piperazine derivatives are known for their neuropharmacological effects. This compound has been studied for its potential in treating conditions such as anxiety and depression due to its action on serotonin receptors. Its ability to modulate neurotransmitter activity positions it as a candidate for developing new antidepressants or anxiolytics .
Case Studies
Mechanism of Action
The mechanism of action of 4-(diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Substituent Variations at the Aryl Ketone Position
The pyridin-4-yl group distinguishes the target compound from analogs with other aryl or heteroaryl substituents:
- Morpholine Derivative: 4-(Diphenylmethyl)-piperazin-1-ylmethanone (IDOVAB) replaces pyridin-4-yl with morpholine, reducing aromaticity and introducing an oxygen atom. This alteration likely increases polarity and hydrogen-bonding capacity compared to the pyridine variant .
- Halogenated Phenyl Analogs: Compounds such as (4-bromophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone (Y203-6030) and 4-(diphenylmethyl)piperazin-1-ylmethanone feature halogenated phenyl groups. These substitutions enhance lipophilicity (logP = 5.19 for bromophenyl vs. ~4.5 estimated for pyridin-4-yl) and may influence metabolic stability .
- Pyridin-3-yl Variant: (4-(2,3-Dichlorobenzyl)piperazin-1-yl)(pyridin-3-yl)methanone (Compound 3, ) demonstrates the impact of pyridine nitrogen positioning. The 3-position may alter electronic distribution and receptor interactions compared to the 4-position .
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP | Polar Surface Area (Ų) |
|---|---|---|---|---|
| [Target Compound] | C₂₄H₂₃N₃O | 369.47 | ~4.5* | 38.7† |
| (4-Bromophenyl) analog (Y203-6030) | C₂₄H₂₃BrN₂O | 435.36 | 5.19 | 19.4 |
| 4-(Diphenylmethyl)piperazin-1-ylmethanone | C₂₃H₂₇N₃O₂ | 385.48 | ~3.8* | 32.3† |
| 4-(Diphenylmethyl)piperazin-1-ylmethanone | C₂₄H₂₂FN₃O | 387.45 | ~4.8* | 19.4 |
*Estimated using analogous compounds.
†Calculated using OpenBabel or similar tools.
Biological Activity
The compound 4-(diphenylmethyl)piperazin-1-ylmethanone, with the CAS number 792951-59-8, is a piperazine derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Basic Characteristics:
- Molecular Formula: C23H23N3O
- Molecular Weight: 357.448 g/mol
- Density: 1.2 ± 0.1 g/cm³
- Boiling Point: 516.3 ± 50.0 °C at 760 mmHg
- Flash Point: 266.1 ± 30.1 °C
Biological Activity Overview
The biological activity of 4-(diphenylmethyl)piperazin-1-ylmethanone has been investigated primarily in the context of its effects on various enzymatic pathways and receptor interactions.
Antioxidant and Antimicrobial Activity
Recent studies have indicated that piperazine derivatives exhibit significant antioxidant properties. This compound, in particular, has been evaluated for its ability to scavenge free radicals, thus providing potential protective effects against oxidative stress-related diseases.
Inhibition of Enzymatic Activity
One notable area of research involves the compound's inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. A related compound, 4-(4-fluorobenzyl)piperazin-1-ylmethanone, demonstrated competitive inhibition with an IC50 value of 0.18 μM against tyrosinase from Agaricus bisporus, significantly outperforming kojic acid (IC50 = 17.76 μM) as a reference inhibitor .
The mechanism by which 4-(diphenylmethyl)piperazin-1-ylmethanone exerts its biological effects is not fully elucidated but is believed to involve:
- Binding to Active Sites: The compound likely binds to the active sites of target enzymes, preventing substrate access and thereby inhibiting enzymatic activity.
- Modulation of Receptor Activity: Piperazine derivatives are known to interact with various neurotransmitter receptors, potentially influencing neurochemical pathways.
Case Study 1: Cardiovascular Effects
In a series of experiments involving isolated perfused rat and guinea pig hearts, compounds structurally related to 4-(diphenylmethyl)piperazin-1-ylmethanone demonstrated significant inotropic and vasodilatory effects. Specifically, one study noted that certain derivatives exhibited enhanced contractility in rat hearts compared to guinea pig hearts, suggesting species-specific responses to piperazine derivatives .
Case Study 2: Antimelanogenic Activity
In vitro studies have shown that modifications to the piperazine structure can lead to enhanced antimelanogenic activity. For instance, compounds derived from the original structure were tested for their ability to inhibit melanin production in B16F10 melanoma cells without inducing cytotoxicity, further supporting the therapeutic potential of these derivatives in skin-related disorders .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(diphenylmethyl)piperazin-1-ylmethanone, and what key reaction conditions influence yield and purity?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, similar piperazine derivatives are synthesized by reacting acyl chlorides (e.g., 4-nitrobenzoyl chloride) with piperazine derivatives in the presence of a base like triethylamine, followed by reduction of nitro groups using SnCl₂ . Key factors include solvent choice (e.g., dichloromethane or DMF), temperature control (reflux conditions), and purification via column chromatography (eluent: chloroform/methanol) . Reaction yields (41–92%) vary with substituent reactivity and steric hindrance .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound's structure and confirming synthetic success?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry and substituent positions, with aromatic protons appearing at δ 6.6–7.7 ppm and carbonyl signals near δ 168–169 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity (e.g., C 72.29% vs. calculated 72.32%) . Thin-layer chromatography (TLC) with Rf values (0.34–0.44) monitors reaction progress .
Q. What safety protocols are recommended for handling 4-(diphenylmethyl)piperazin-1-ylmethanone in laboratory settings?
- Methodological Answer: Use engineering controls (fume hoods) and personal protective equipment (nitrile gloves, lab coats). Avoid inhalation/ingestion; in case of skin contact, wash with soap and water. Store in airtight containers at 2–8°C, away from incompatible materials (strong oxidizers). Toxicity data for analogous compounds indicate potential acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of substitution reactions in analogs of this compound to enhance pharmacological activity?
- Methodological Answer: Regioselectivity is influenced by electron-donating/withdrawing groups on aromatic rings. For example, bromine substituents at meta/para positions (e.g., 3-bromophenyl analogs) improve binding affinity to target receptors. Computational modeling (e.g., DFT) predicts reactive sites, while microwave-assisted synthesis reduces side reactions . Structure-activity relationship (SAR) studies suggest that bulky diphenylmethyl groups enhance lipophilicity, improving blood-brain barrier penetration .
Q. What strategies are recommended for resolving discrepancies in biological activity data across different in vitro assays for this compound?
- Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences, ATP concentration in kinase assays). Standardize protocols using positive controls (e.g., reference inhibitors) and replicate experiments in triplicate. For conflicting IC₅₀ values, validate via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Contradictions in cytotoxicity data may require checking purity (>95% via HPLC) and excluding solvent interference (e.g., DMSO < 0.1%) .
Q. How can researchers design stable formulations of this compound for long-term pharmacokinetic studies?
- Methodological Answer: Stability is pH-dependent; use buffered solutions (pH 6–7) to prevent hydrolysis of the piperazine ring. Lyophilization with cryoprotectants (trehalose) improves shelf life. For in vivo studies, prepare PEG-based nanoemulsions to enhance solubility. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
